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Compound of Interest

Compound Name: Valerophenone

Cat. No.: B195941

Valerophenone, also known as 1-phenyl-1-pentanone, is an aromatic ketone that serves as a
valuable compound in various chemical studies.[1][2] Its utility in photochemical processes and
as an enzyme inhibitor necessitates a thorough understanding of its structural and
spectroscopic properties.[1][2] This guide provides a comprehensive overview of the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
valerophenone, complete with experimental protocols and data presented in a clear, tabular
format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For valerophenone (C11H140), both *H and 3C NMR
spectra are crucial for its characterization.[3][4][5]

1.1. *H NMR Spectral Data

The *H NMR spectrum of valerophenone provides information about the different types of
protons and their chemical environments within the molecule.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b195941?utm_src=pdf-interest
https://www.benchchem.com/product/b195941?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1296281.html
https://en.wikipedia.org/wiki/Valerophenone
https://www.thegoodscentscompany.com/data/rw1296281.html
https://en.wikipedia.org/wiki/Valerophenone
https://www.benchchem.com/product/b195941?utm_src=pdf-body
https://www.benchchem.com/product/b195941?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Valerophenone
https://www.chemicalbook.com/SpectrumEN_1009-14-9_1HNMR.htm
https://atb.uq.edu.au/molecule.py?molid=104623
https://www.benchchem.com/product/b195941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (d)

Multiplicity Integration Assignment
ppm
Protons ortho to the
7.95-7.92 Multiplet 2H carbonyl group on the
aromatic ring
Protons meta and
] para to the carbonyl
7.55-7.42 Multiplet 3H _
group on the aromatic
ring
] -CHz- group adjacent
2.95 Triplet 2H
to the carbonyl group
1.74-1.64 Multiplet 2H -CH:z- group
1.44-1.34 Multiplet 2H -CHz- group
0.94 Triplet 3H Terminal -CHs group

1.2. 13C NMR Spectral Data

The 13C NMR spectrum of valerophenone identifies the different carbon atoms in the

molecule.[3]
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Chemical Shift (8) ppm Assignment

200.5 Carbonyl carbon (C=0)

137.0 Aromatic carbon attached to the carbonyl group
132.8 Aromatic CH carbons

128.5 Aromatic CH carbons

127.9 Aromatic CH carbons

38.5 -CH:z- group adjacent to the carbonyl group
26.8 -CH2- group

225 -CH2- group

13.9 Terminal -CHs group

1.3. Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of valerophenone is as follows:

o Sample Preparation: A small amount of valerophenone is dissolved in a deuterated solvent,
typically chloroform-d (CDCIs), in an NMR tube.[4][5]

e Instrumentation: The spectrum is recorded on an NMR spectrometer, for instance, a 90 MHz
instrument.[4]

o Data Acquisition: The instrument is set to acquire the *H and 3C NMR spectra. Standard
parameters for pulse sequence, acquisition time, and relaxation delay are used.

o Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased
and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[3][6]

2.1. IR Spectral Data

The key IR absorption peaks for valerophenone are summarized below.

Wavenumber (cm—1) Intensity Assignment

3060 - 3030 Medium Aromatic C-H stretch
2958 - 2872 Strong Aliphatic C-H stretch
1685 Strong C=0 (carbonyl) stretch
1597, 1581 Medium Aromatic C=C stretch
1448 Medium Aromatic C=C stretch

C-H out-of-plane bending
750, 690 Strong )
(monosubstituted benzene)

2.2. Experimental Protocol: IR Spectroscopy

A common method for preparing a liquid sample like valerophenone for IR analysis is the neat
liquid film method.
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o Sample Preparation: A drop of liquid valerophenone is placed between two salt plates (e.qg.,
NaCl or KBr) to form a thin film.[7][8]

 Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

» Data Acquisition: A background spectrum of the empty salt plates is recorded first. Then, the
spectrum of the sample is recorded.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

Sample Preparation Data Processing
Data Acquisition
Blacsialionle Subtract Background
from Sample Spectrum

Valerophenone on
a salt plate

Create a thin film Record Background Record Sample
with a second plate Spectrum (empty plates) Spectrum
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.[3][9]

3.1. Mass Spectral Data

The mass spectrum of valerophenone is typically obtained using Electron lonization (El). The
major fragments and their relative intensities are listed below.
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m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

162 4.7 Molecular ion [M]*

120 47.2 [CsHsO]* (Loss of CsH7)
C7Hs0]* (Benzoyl cation) -

105 100.0 Lase Plali ' !

77 44.8 [CeHs]* (Phenyl cation)

51 12.6 [CaH3]*

3.2. Experimental Protocol: Mass Spectrometry
A general protocol for obtaining an El mass spectrum of valerophenone is as follows:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a gas chromatograph (GC-MS) for pure samples.[3]

« lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.[4]

o Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
guadrupole or magnetic sector) based on their mass-to-charge ratio.

o Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum.

. Data Output
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Mass Spectrometry Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Valerophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195941#spectroscopic-data-of-valerophenone-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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